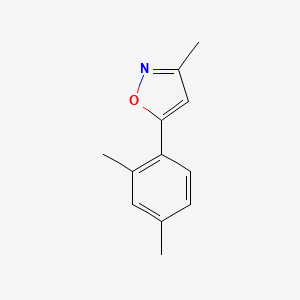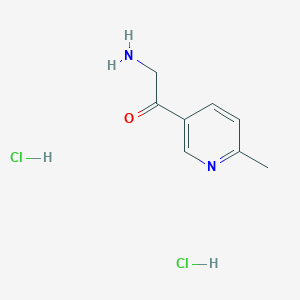![molecular formula C7H6ClN3O B13661011 2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13661011.png)
2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a fused pyrimidine and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with a furan derivative under the influence of a base and a suitable solvent. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can be reduced to modify the pyrimidine ring or the furan ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 2-amino-5-methylfuro[2,3-d]pyrimidin-4-amine derivatives.
Oxidation: Formation of 2-chloro-5-carboxylfuro[2,3-d]pyrimidin-4-amine.
Reduction: Formation of reduced pyrimidine or furan derivatives.
Scientific Research Applications
2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antitumor and antimicrobial agent.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine: Similar in structure but with different substituents.
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine: Contains a trifluoromethyl group instead of a furan ring.
2-Chloro-N-cyclopropyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine: Features a pyrrolo ring instead of a furan ring.
Uniqueness
This compound is unique due to its fused furan-pyrimidine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying complex biological interactions.
Properties
Molecular Formula |
C7H6ClN3O |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-chloro-5-methylfuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H6ClN3O/c1-3-2-12-6-4(3)5(9)10-7(8)11-6/h2H,1H3,(H2,9,10,11) |
InChI Key |
JRJREOHXFMHIPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=NC(=NC(=C12)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


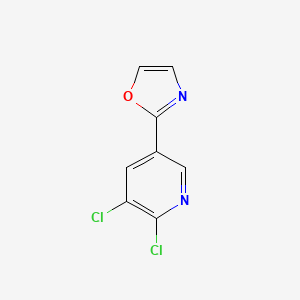
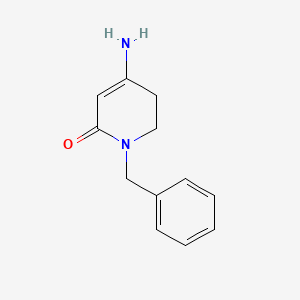
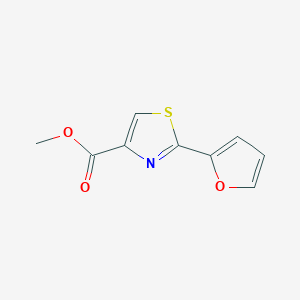
![1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one](/img/structure/B13660953.png)
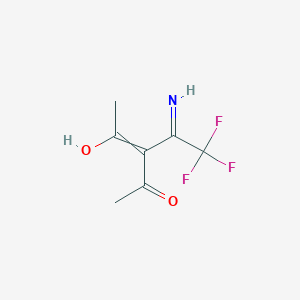

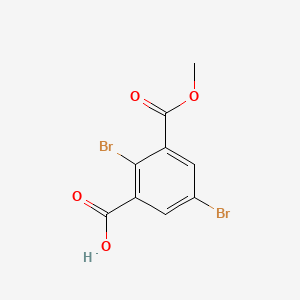

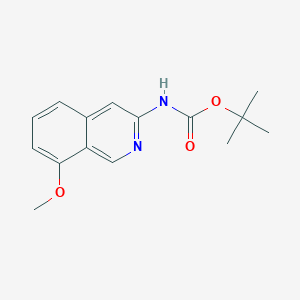
![6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13660975.png)
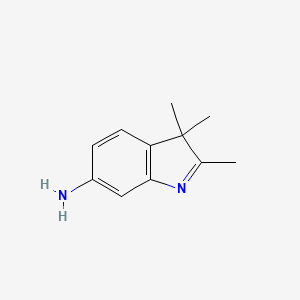
![2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13660985.png)
